REACTION_SMILES
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[CH3:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH3:1][O:2][C:3](=[O:4])[c:5]1[nH:6][cH:7][cH:8][cH:9]1.[CH3:28][N:29]1[CH2:30][CH2:31][CH2:32][C:33]1=[O:34].[Cl:17][c:18]1[cH:19][cH:20][c:21]([C:22]([O:23][NH2:25])=[O:24])[cH:26][cH:27]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6]([NH2:25])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NOC(=O)c1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccn1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |